

Mass spectrometry fragmentation pattern of 2-Chloroacetophenone

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Compound of Interest

Compound Name: 2-Chloroacetophenone

CAS No.: 8007-12-3

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of **2-Chloroacetophenone**

Introduction

2-Chloroacetophenone, also known as phenacyl chloride or CN gas, is an aromatic ketone with the chemical formula C_8H_7ClO .^{[1][2]} It is a component of some riot control agents, commonly referred to as tear gas.^[3] In the fields of pharmaceutical development and forensic science, the unambiguous identification of such compounds is critical. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), stands as a definitive analytical technique for this purpose. Understanding the specific fragmentation pattern of a molecule under electron ionization (EI) is paramount for its identification and structural elucidation.

This technical guide provides a detailed examination of the EI mass spectrometry fragmentation pathways of **2-chloroacetophenone**. We will explore the causal mechanisms behind the formation of its characteristic ions, present a protocol for its analysis, and offer insights for researchers and professionals in the field.

The Molecular Ion of 2-Chloroacetophenone

Upon entering the ion source of a mass spectrometer, a **2-chloroacetophenone** molecule is bombarded by high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion ($M^{+\bullet}$).^[4]



The molecular weight of **2-chloroacetophenone** is approximately 154.6 g/mol.^[1] A key feature in its mass spectrum is the isotopic signature of chlorine. Chlorine has two stable isotopes: ^{35}Cl ($\approx 75.8\%$ abundance) and ^{37}Cl ($\approx 24.2\%$ abundance). Consequently, the molecular ion peak will appear as a pair of peaks:

- $M^{+\bullet}$ peak: at a mass-to-charge ratio (m/z) of 154, corresponding to the molecule containing ^{35}Cl .
- $[M+2]^{+\bullet}$ peak: at m/z 156, corresponding to the molecule containing ^{37}Cl .

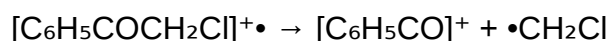
The intensity of the $[M+2]^{+\bullet}$ peak will be approximately one-third that of the $M^{+\bullet}$ peak, a characteristic pattern for monochlorinated compounds that provides a powerful diagnostic clue.^[5]

Principal Fragmentation Pathways

The 70 eV ionization process imparts significant excess energy to the molecular ion, causing it to be energetically unstable. This instability leads to fragmentation, where the molecular ion breaks down into smaller, more stable charged fragments and neutral radicals.^[4] For ketones like **2-chloroacetophenone**, the most dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.^[6]

Pathway 1: Alpha-Cleavage and the Formation of the Benzoyl Cation (Base Peak)

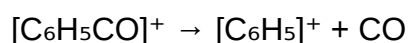
The most favorable fragmentation involves the cleavage of the bond between the carbonyl carbon and the chloromethyl group (α -cleavage). This is because it results in the formation of a highly stable, resonance-stabilized acylium ion: the benzoyl cation.



- $[\text{C}_6\text{H}_5\text{CO}]^+$ (m/z 105): This is the benzoyl cation. Its high stability, due to the delocalization of the positive charge across the carbonyl group and the aromatic ring, makes it the most abundant fragment ion in the spectrum. Therefore, the peak at m/z 105 is the base peak (100% relative intensity).
- $\bullet\text{CH}_2\text{Cl}$: This is the chloromethyl radical. As a neutral species, it is not detected by the mass spectrometer.[\[4\]](#)

Pathway 2: Decarbonylation of the Benzoyl Cation

The benzoyl cation (m/z 105) can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule. This process, known as decarbonylation, yields the phenyl cation.



- $[\text{C}_6\text{H}_5]^+$ (m/z 77): The phenyl cation is another highly characteristic and abundant fragment in the spectrum of **2-chloroacetophenone** and many other aromatic compounds.[\[7\]](#)

Pathway 3: Fragmentation of the Phenyl Cation

The phenyl cation (m/z 77) can further fragment by losing acetylene (C_2H_2), leading to a fragment at m/z 51.



- $[\text{C}_4\text{H}_3]^+$ (m/z 51): This fragment is commonly observed in the mass spectra of benzene-containing compounds.

The primary fragmentation cascade is illustrated in the diagram below.



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Caption: Primary EI fragmentation pathway of **2-Chloroacetophenone**.

Summary of Mass Spectral Data

The electron ionization mass spectrum of **2-chloroacetophenone** is characterized by several key ions. The data below is compiled from the NIST Mass Spectrometry Data Center.[1]



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Experimental Protocol: GC-MS Analysis

This section provides a standard operating procedure for the analysis of **2-chloroacetophenone** using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of **2-chloroacetophenone** in a suitable solvent such as methanol or acetonitrile. b. Perform serial dilutions to create a working standard of 1-10 µg/mL.
2. GC-MS Instrumentation & Conditions: a. Gas Chromatograph: Agilent 7890A or equivalent. [8] b. Mass Spectrometer: Agilent 5975C VL or equivalent mass selective detector.[8] c. GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended. d. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. e. Inlet: Splitless mode. Inject 1 µL of the sample. Inlet temperature: 250°C. f. Oven Temperature Program: i. Initial temperature: 80°C, hold for 1 minute. ii. Ramp: Increase to 280°C at a rate of 15°C/min. iii. Final hold: Hold at 280°C for 5 minutes. g. MS Conditions: i. Ion Source: Electron Ionization (EI). ii. Ionization Energy: 70 eV. iii. Source Temperature: 230°C. iv. Quadrupole Temperature: 150°C. v. Scan Range: m/z 40-400.
3. Data Analysis: a. Integrate the chromatogram to determine the retention time of **2-chloroacetophenone**. b. Extract the mass spectrum from the apex of the chromatographic peak. c. Compare the acquired spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation. d. Verify the presence of the key ions (m/z 154/156, 105, 77, 51) and the characteristic chlorine isotope pattern.



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Caption: Standard workflow for the GC-MS analysis of a chemical compound.

Alternative Ionization Methods

While Electron Ionization (EI) is excellent for creating reproducible fragmentation patterns for library matching, it often results in the absence or low abundance of the molecular ion. Soft ionization techniques, such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), can provide complementary information. In PTR-MS, **2-chloroacetophenone** is ionized via proton transfer from H_3O^+ , primarily forming the protonated molecule $[\text{M}+\text{H}]^+$.^[9] This results in a strong signal at m/z 155 and 157, confirming the molecular weight with minimal fragmentation, which is advantageous for quantitative analysis.^[9]

Conclusion

The mass spectrometry fragmentation pattern of **2-chloroacetophenone** under electron ionization is well-defined and highly characteristic. The process is dominated by an initial alpha-cleavage to form the stable benzoyl cation (m/z 105), which serves as the base peak. Subsequent loss of carbon monoxide leads to the prominent phenyl cation (m/z 77). These key fragments, combined with the distinctive $\text{M}^+/\text{[M+2]}^+$ isotopic pattern for chlorine at m/z 154/156, provide a robust and reliable method for the unequivocal identification of this compound in complex matrices. This guide provides the foundational knowledge for researchers and analysts to confidently interpret mass spectral data and develop validated analytical methods.

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